Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate
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Overview
Description
Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methylpyrazole: Shares a similar pyrazole core but lacks the isopropyl ester group.
3-Aminopyrazole: Another aminopyrazole derivative with different substitution patterns.
1-Methyl-1H-pyrazol-4-amine: Similar structure but with different functional groups.
Uniqueness
Isopropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl ester group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
propan-2-yl 4-amino-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)13-8(12)7-6(9)4-11(3)10-7/h4-5H,9H2,1-3H3 |
InChI Key |
FPNBCJUIMJZXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NN(C=C1N)C |
Origin of Product |
United States |
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